Lipophilicity Reduction: ΔlogD₇.₄ Up to −1.2 vs. Morpholine in Matched Molecular Pairs
In a systematic matched-pair analysis of 2-oxa-6-azaspiro[3.3]heptane replacements for morpholine, Degorce et al. (2019) reported consistent logD₇.₄ reductions. For the AZD1979 series (6a morpholine vs. 6b spiro), ΔlogD₇.₄ = −1.2 was observed. For the IRAK4 inhibitor series (5a vs. 5b), ΔlogD₇.₄ = −0.7. Across all heteroatom-substituted spiro[3.3]heptanes, Burkhard et al. (2010) reported an average ΔlogD of −0.75 relative to monocyclic counterparts [1]. The 2-oxa-6-azaspiro[3.3]heptane core thus consistently delivers a −0.7 to −1.2 logD₇.₄ reduction, which is substantially larger than the ΔlogD₇.₄ = −0.18 to −0.44 reported for one-carbon-bridged morpholines [2].
| Evidence Dimension | Lipophilicity (logD₇.₄, shake-flask) |
|---|---|
| Target Compound Data | logD₇.₄ = 0.8 (5b), 1.6 (6b) for 2-oxa-6-azaspiro[3.3]heptane-containing molecules |
| Comparator Or Baseline | logD₇.₄ = 1.5 (5a), 2.8 (6a) for corresponding morpholine-containing molecules |
| Quantified Difference | ΔlogD₇.₄ = −0.7 (5 series), −1.2 (6 series); class average ΔlogD ≈ −0.75 |
| Conditions | Shake-flask distribution coefficient at pH 7.4; matched molecular pairs with common piperonyl-tagged azetidine moiety |
Why This Matters
Lower logD₇.₄ is strongly correlated with reduced hERG binding, lower phospholipidosis risk, and improved developability profiles—making this scaffold a rational choice when morpholine-derived leads suffer from lipophilicity-driven attrition.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. Table 1, entries 5a/5b (ΔlogD₇.₄ = −0.7) and 6a/6b (ΔlogD₇.₄ = −1.2). DOI: 10.1021/acsmedchemlett.9b00248. View Source
- [2] Burkhard, J. A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E. M. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew. Chem. Int. Ed. 2010, 49 (20), 3524–3527. Average ΔlogD = −0.75 for spiro[3.3]heptanes vs. monocyclic counterparts. DOI: 10.1002/anie.200907108. View Source
